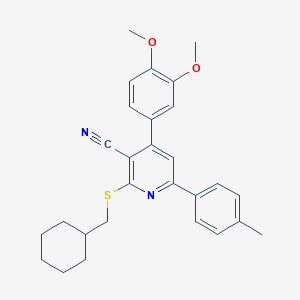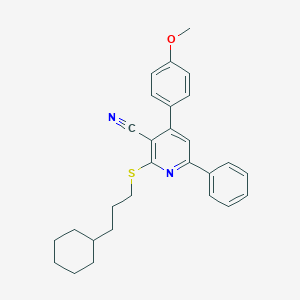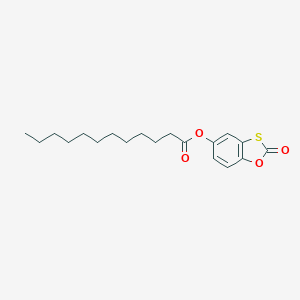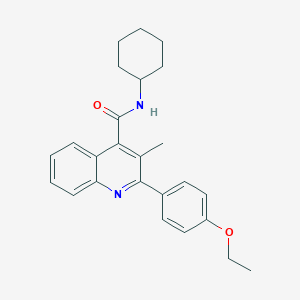
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the nicotinonitrile core, followed by the introduction of the cyclohexylmethylsulfanyl, dimethoxyphenyl, and p-tolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions typically involve Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-pyridine
- 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-benzonitrile
Uniqueness
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
332372-89-1 |
|---|---|
Formule moléculaire |
C28H30N2O2S |
Poids moléculaire |
458.6g/mol |
Nom IUPAC |
2-(cyclohexylmethylsulfanyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H30N2O2S/c1-19-9-11-21(12-10-19)25-16-23(22-13-14-26(31-2)27(15-22)32-3)24(17-29)28(30-25)33-18-20-7-5-4-6-8-20/h9-16,20H,4-8,18H2,1-3H3 |
Clé InChI |
YMBCUJDSKODQRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC4CCCCC4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(4-chlorophenyl)-N,N,6-triphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418231.png)

![N-(2-naphthyl)-N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418234.png)
![3-amino-N-(2-ethyl-6-methylphenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418235.png)
![N-(3-chlorophenyl)-2-{[5-({[(4-methylphenyl)sulfonyl]anilino}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418236.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B418237.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418242.png)
![Ethyl 2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}butanoate](/img/structure/B418243.png)


![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418246.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418247.png)
![3-amino-4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418250.png)
![3-amino-4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418252.png)
